4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including a furan ring, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable pyrrole precursor, the pyrrole ring can be constructed through cyclization reactions.
Introduction of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through coupling reactions, such as Suzuki or Heck coupling.
Addition of the Morpholine Moiety: The morpholine group can be added via nucleophilic substitution or through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or further to alkanes.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: can be compared with other compounds that have similar functional groups or structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties.
Biological Activity
4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. Its unique structure, which includes a pyrrole ring and various functional groups, suggests a variety of interactions with biological systems. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.42 g/mol
- CAS Number : [Not Provided]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions.
- Cyclization : Formation of the pyrrole ring from intermediates.
- Substitution Reactions : Introduction of the morpholinopropyl group through nucleophilic substitution.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, an MTT assay showed that it effectively reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value ranging from 2.07 μM to 21.25 μM, indicating strong potential as an antitumor agent .
Antimicrobial Properties
Research has indicated that derivatives of this compound may possess broad-spectrum antimicrobial activity. The presence of the furan and pyridine moieties enhances its interaction with microbial targets, potentially disrupting their cellular functions .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Signal Modulation : It could modulate various signaling pathways within cells, affecting processes such as apoptosis and proliferation.
Case Studies and Research Findings
- Anticancer Studies : A study involving several pyrrole derivatives revealed that modifications in the substituents significantly influenced their anticancer activity. The best-performing compounds exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) .
- Antimicrobial Evaluation : In vitro tests showed that certain derivatives had comparable efficacy to established antifungal agents like clotrimazole and fluconazole against Candida spp., suggesting potential for development as antifungal treatments .
Comparative Analysis
The following table summarizes key properties and activities compared to similar compounds:
Compound Name | Molecular Formula | Antitumor IC50 (μM) | Antimicrobial Activity |
---|---|---|---|
4-(Furan-2-carbonyl)-3-hydroxy... | C21H23N3O5 | 2.07 - 21.25 | Moderate |
5-Fluorouracil | C4H5FN2O2 | 4.7 | Low |
Clotrimazole | C22H17ClN2 | N/A | High |
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-19(16-6-3-12-29-16)17-18(15-5-1-2-7-22-15)24(21(27)20(17)26)9-4-8-23-10-13-28-14-11-23/h1-3,5-7,12,18,26H,4,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAKCTOBXOLWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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